Cas no 941950-32-9 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide is a specialized organic compound featuring a tetrahydroquinoline core modified with a methanesulfonyl group and a naphthalene-1-carboxamide substituent. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The methanesulfonyl group enhances metabolic stability, while the naphthalene moiety contributes to hydrophobic interactions, potentially improving binding affinity in target systems. The compound’s well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in structure-activity relationship studies. Its balanced lipophilicity and molecular weight suggest favorable drug-like characteristics, making it a candidate for further investigation in therapeutic development.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide structure
941950-32-9 structure
Product Name:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide
CAS No:941950-32-9
MF:C21H20N2O3S
MW:380.460103988647
CID:5516958
Update Time:2025-06-08

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide
    • Inchi: 1S/C21H20N2O3S/c1-27(25,26)23-13-5-8-16-11-12-17(14-20(16)23)22-21(24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24)
    • InChI Key: VAWDLXTWAPRPBJ-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC3=C(C=C2)CCCN3S(C)(=O)=O)=O)=C2C(C=CC=C2)=CC=C1

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Additional information on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide

Professional Introduction to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide (CAS No. 941950-32-9)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide, with the CAS number 941950-32-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.

The molecular structure of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical and biological properties. The presence of a tetrahydroquinoline moiety and a naphthalene ring system provides a scaffold that is conducive to interactions with biological targets. Specifically, the 1-methanesulfonyl group enhances the compound's solubility and binding affinity, while the naphthalene-1-carboxamide moiety introduces a polar region that can engage in hydrogen bonding with biological receptors.

In recent years, there has been a surge in research focused on developing small molecule inhibitors for various diseases. N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide has emerged as a compound of interest due to its potential applications in targeting enzymes and receptors involved in metabolic disorders and cancer. The tetrahydroquinoline scaffold is particularly noteworthy, as it has been shown to exhibit inhibitory activity against several kinases and other enzymes implicated in disease pathways.

One of the most compelling aspects of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide is its ability to modulate protein-protein interactions. This property is particularly relevant in the context of drug discovery, where modulating such interactions can lead to the development of drugs that are more selective and have fewer side effects. The compound's structure allows it to bind to specific pockets on target proteins, thereby inhibiting their function or altering their activity in a controlled manner.

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide presents a challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The synthesis typically involves multi-step reactions that require careful optimization to ensure the formation of the desired product without unwanted byproducts. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed in the construction of the molecular framework.

Evaluation of the pharmacological properties of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes associated with inflammation and cell proliferation. These findings suggest that the compound may have therapeutic potential in conditions such as arthritis and cancer. Additionally, preliminary animal models have shown that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide can modulate immune responses without significant toxicity.

The development of novel drug candidates relies heavily on understanding their interactions with biological targets at a molecular level. Computational methods such as molecular docking and dynamic simulations have been instrumental in predicting how N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide interacts with its intended targets. These studies provide valuable insights into the compound's binding affinity and mechanism of action, which are critical for optimizing its therapeutic efficacy.

The future prospects for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide are bright given its unique properties and potential applications. Ongoing research aims to further refine its chemical structure to enhance its pharmacological profile while minimizing any potential side effects. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical applications.

In conclusion,N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-l,7-ylnaphthalene-l-carboxamide

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